molecular formula C7H6F3N5S B2515616 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-63-5

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2515616
CAS No.: 1946817-63-5
M. Wt: 249.22
InChI Key: BLMVQTKXQBPJTF-UHFFFAOYSA-N
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Description

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a thiadiazole moiety. The presence of fluorine atoms in the structure imparts significant chemical stability and unique reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable pyrazole derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thiadiazole precursor in the presence of a catalyst to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine lies in its combined structural features, which impart distinct chemical and biological properties. The presence of both the pyrazole and thiadiazole rings, along with the trifluoroethyl group, makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

5-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5S/c8-7(9,10)3-15-4(1-2-12-15)5-13-14-6(11)16-5/h1-2H,3H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMVQTKXQBPJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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